molecular formula C23H19N5O4S B10897667 4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10897667
M. Wt: 461.5 g/mol
InChI Key: AYNGOBHNSMLXSO-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione is a complex organic molecule that features multiple functional groups, including hydroxyl, methoxy, pyrazole, benzodiazepine, and thiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylhydrazine and 2,3-dihydro-1H-1,5-benzodiazepine derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazole and benzodiazepine rings. The final step involves the formation of the thiazine ring through a condensation reaction with appropriate thioamide precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of hydroxyl, methoxy, pyrazole, benzodiazepine, and thiazine groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

6-hydroxy-5-[2-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C23H19N5O4S/c1-32-13-8-6-12(7-9-13)20-14(11-24-28-20)17-10-18(19-21(29)27-23(31)33-22(19)30)26-16-5-3-2-4-15(16)25-17/h2-9,11,17,25,30H,10H2,1H3,(H,24,28)(H,27,29,31)

InChI Key

AYNGOBHNSMLXSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3CC(=NC4=CC=CC=C4N3)C5=C(SC(=O)NC5=O)O

Origin of Product

United States

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